molecular formula C16H11ClF3N3O2S B2842898 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 1040635-40-2

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B2842898
CAS No.: 1040635-40-2
M. Wt: 401.79
InChI Key: WWIJQEUYJIOWME-UHFFFAOYSA-N
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Description

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining oxazole, pyrimidine, and chlorophenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the pyrimidine ring and the addition of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the oxazole or pyrimidine rings.

    Substitution: Halogenation, nitration, and other substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as sulfoxides, sulfones, halogenated compounds, and nitrated derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and application.

Scientific Research Applications

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • **2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol
  • **2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(trifluoromethyl)pyrimidin-4-one

Uniqueness

Compared to similar compounds, 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it particularly valuable for applications requiring high reactivity and specificity.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2S/c1-8-11(21-14(25-8)9-2-4-10(17)5-3-9)7-26-15-22-12(16(18,19)20)6-13(24)23-15/h2-6H,7H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIJQEUYJIOWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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